
4-Phenyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
“4-Phenyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the empirical formula C8H8N4S . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of “4-Phenyl-4H-1,2,4-triazole-3-thiol” involves several steps. Firstly, the benzoic acid hydrazide is synthesized. Then it is reacted with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol is prepared by cyclization of potassium salt with hydrazine hydrate. After that, a condensation reaction with different aldehydes is conducted to synthesize Schiff bases, which are cyclized by treating with thioglycolic acid to prepare desired compounds .Molecular Structure Analysis
The molecular structure of “4-Phenyl-4H-1,2,4-triazole-3-thiol” can be represented by the SMILES stringNn1c(S)nnc1-c2ccccc2 . This indicates that the compound contains a triazole ring attached to a phenyl group and a thiol group. Chemical Reactions Analysis
“4-Phenyl-4H-1,2,4-triazole-3-thiol” can undergo various chemical reactions. For instance, it can undergo regioselective S-alkylation to form a series of S-substituted derivatives . It can also react with acetic anhydride to form a product .Physical And Chemical Properties Analysis
“4-Phenyl-4H-1,2,4-triazole-3-thiol” is a solid compound with a melting point between 195 °C (dec.) (lit.) and 211-215 °C (dec.) . Its molecular weight is 192.24 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-Phenyl-4H-1,2,4-triazole-3-thiol is utilized in the synthesis of various heterocyclic compounds due to its active thiol group. These compounds are significant in organic chemistry for their wide range of pharmaceutical activities .
Antimicrobial Activity
Derivatives of this compound have shown promising results in antimicrobial activity. They are tested against bacteria and yeast-like fungi, providing a potential pathway for developing new antimicrobial agents .
Corrosion Inhibition
In the field of materials science, 4-Phenyl-4H-1,2,4-triazole-3-thiol serves as a corrosion inhibitor, particularly for aluminum alloys in highly acidic environments. This application is crucial for extending the life of metal components in industrial settings .
Nanotechnology
The compound is used in the growth of hybrid graphite-diamond nanowires. This is achieved through functionalization with diamond nanoparticles, leading to the development of novel nanomaterials with potential applications in electronics and photonics .
Pharmaceutical Research
Within pharmaceutical research, the triazole ring present in 4-Phenyl-4H-1,2,4-triazole-3-thiol is found in various marketed drugs. It’s a core structure in drugs with anti-fungal, anticancer, and antiviral properties, among others .
Organic Synthesis
This compound is a key precursor in organic synthesis, enabling the creation of a wide array of organic molecules. Its versatility allows for the development of compounds with enhanced biological activity .
Supramolecular Chemistry
4-Phenyl-4H-1,2,4-triazole-3-thiol is involved in supramolecular chemistry, where it functions as a building block for larger, complex structures. These structures have implications in the design of molecular machines and sensors .
Drug Design
The compound’s structural features make it a valuable entity in drug design. Its incorporation into new compounds can lead to the discovery of drugs with improved efficacy and reduced side effects .
Safety and Hazards
Orientations Futures
The future directions for “4-Phenyl-4H-1,2,4-triazole-3-thiol” could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities exhibited by triazole derivatives . Additionally, more research could be conducted to optimize its synthesis and explore other possible reactions .
Mécanisme D'action
Target of Action
The primary target of 4-Phenyl-4H-1,2,4-triazole-3-thiol is the corrosion of nickel–aluminum bronze alloy (NAB) . The compound acts as an inhibitor, preventing the corrosion process .
Mode of Action
4-Phenyl-4H-1,2,4-triazole-3-thiol interacts with its target by adhering to the surface of the NAB alloy . The efficiency of inhibition increases with increasing concentration of the compound . The adsorption of the inhibitor obeys the Langmuir adsorption isotherm model . The sulfur and nitrogen atoms (S, N7, and N8) in the compound were identified as the reactive sites .
Result of Action
The primary result of the action of 4-Phenyl-4H-1,2,4-triazole-3-thiol is the inhibition of corrosion of NAB alloy . This suggests that the compound could have potential applications in industries where NAB alloys are used and corrosion is a concern.
Action Environment
The action of 4-Phenyl-4H-1,2,4-triazole-3-thiol can be influenced by environmental factors. For instance, the compound’s efficiency as a corrosion inhibitor increases with its concentration . Additionally, the nature and surface charge of the metal, the chemical structure of the inhibitor, the distribution of charge in the molecule, the type of aggressive electrolyte, and the type of interaction between the organic molecules and the metal surface can all affect the process of adsorption of the inhibitor .
Propriétés
IUPAC Name |
4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGUFBAPNSPHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968498 | |
| Record name | 4-Phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
5373-72-8 | |
| Record name | 5373-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYL-2,4-DIHYDRO-(1,2,4)TRIAZOLE-3-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Phenyl-4H-1,2,4-triazole-3-thiol?
A1: The molecular formula of 4-Phenyl-4H-1,2,4-triazole-3-thiol is C8H7N3S, and its molecular weight is 177.22 g/mol.
Q2: What are the key spectroscopic characteristics of 4-Phenyl-4H-1,2,4-triazole-3-thiol?
A2: 4-Phenyl-4H-1,2,4-triazole-3-thiol has been characterized using various spectroscopic techniques, including:
- FT-IR: Characteristic peaks for the thiol (S-H), triazole (C=N, N-N), and aromatic (C-H, C=C) functionalities are observed. [, , , ]
- 1H-NMR & 13C-NMR: Signals corresponding to the aromatic protons, the methylene protons adjacent to the sulfur atom, and the NH proton of the triazole ring are typically observed. [, , , ]
- EI-MS: The molecular ion peak (M+) and characteristic fragmentation patterns provide structural information. [, , , ]
Q3: How do structural modifications of 4-Phenyl-4H-1,2,4-triazole-3-thiol impact its biological activity?
A3: Research indicates that modifications at the 3rd and 5th positions of the 1,2,4-triazole ring significantly influence the biological activity of 4-Phenyl-4H-1,2,4-triazole-3-thiol derivatives. For example:
- Alkylation of the thiol group (3rd position): Introducing alkyl, arylalkyl, or aralkyl substituents at the sulfur atom can alter the compound's lipophilicity, potentially impacting its interaction with biological targets like enzymes and receptors. This has been shown to affect cholinesterase inhibitory activity, with longer and bulkier substituents generally leading to increased potency. [, , ]
- Substitution at the 5th position: Introducing various groups at this position, such as aryl, heteroaryl, or alkyl groups, can also modulate the compound's physicochemical properties and affect its binding affinity to target proteins. [, , , , , , ]
Q4: Are there specific structural features associated with improved anti-cholinesterase activity?
A4: Yes, studies suggest that incorporating long, straight-chain alkyl substituents at the sulfur atom of 4-Phenyl-4H-1,2,4-triazole-3-thiol leads to enhanced anti-cholinesterase activity, particularly against acetylcholinesterase (AChE). This highlights the importance of lipophilicity in target binding and enzyme inhibition. [, ]
Q5: What biological activities have been investigated for 4-Phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?
A5: Several biological activities have been explored, including:
- Anti-cholinesterase activity: Certain derivatives display potent inhibition of cholinesterase enzymes, particularly AChE and butyrylcholinesterase (BChE), suggesting potential therapeutic applications for neurodegenerative disorders like Alzheimer's disease. [, , ]
- Antimicrobial and antifungal activity: Research suggests that 4-Phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibit a range of antimicrobial and antifungal effects. Notably, increasing the length of the alkyl chain at the sulfur atom has been associated with enhanced antimicrobial potency. [, , ]
- Anti-inflammatory activity: Some derivatives demonstrate promising anti-inflammatory activity in animal models, indicating potential for treating inflammatory conditions. [, , ]
- Anticancer activity: Initial studies have investigated the anticancer potential of specific 4-Phenyl-4H-1,2,4-triazole-3-thiol derivatives. []
- Corrosion inhibition: Derivatives of this compound have shown potential for inhibiting mild steel corrosion, particularly in acidic environments. [, ]
Q6: Has the anti-HIV activity of 4-Phenyl-4H-1,2,4-triazole-3-thiol derivatives been studied?
A6: Yes, a study investigating Schiff base ligands derived from 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol and their metal complexes identified some derivatives with promising anti-HIV-1 and HIV-2 activity in cell culture. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)
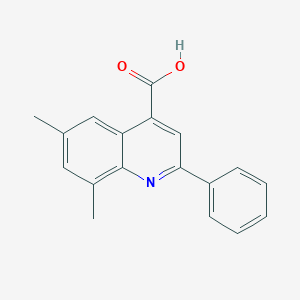
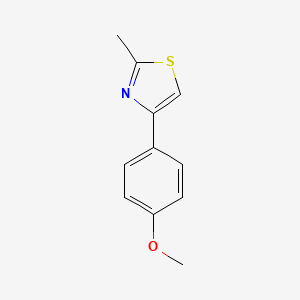

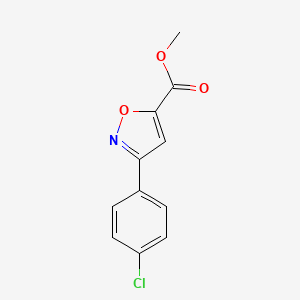
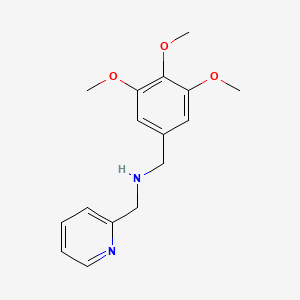

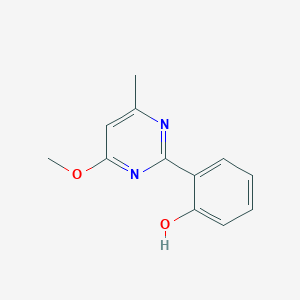
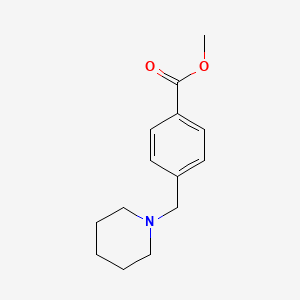
![[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1363280.png)


![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)